1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate
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Overview
Description
1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate is a chemical compound with the molecular formula C11H26Cl2N2O. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate typically involves the reaction of cyclohexylamine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The hydrate form is obtained by crystallization from an aqueous solution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Cyclohexylpiperidinone derivatives.
Reduction: Cyclohexylpiperidine derivatives.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-Cyclohexylpiperidin-4-amine dihydrochloride
- 1-Cyclohexylpiperidin-4-amine
- Cyclohexylamine derivatives
Uniqueness: 1-Cyclohexylpiperidin-4-amine dihydrochloride hydrate stands out due to its specific chemical structure, which imparts unique properties such as solubility, stability, and reactivity. These characteristics make it particularly valuable in various research and industrial applications .
Properties
CAS No. |
833486-95-6 |
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Molecular Formula |
C11H26Cl2N2O |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
1-cyclohexylpiperidin-4-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C11H22N2.2ClH.H2O/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;;;/h10-11H,1-9,12H2;2*1H;1H2 |
InChI Key |
MQXDQEGOVMUOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)N.O.Cl.Cl |
Origin of Product |
United States |
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